2,5-Dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazole ring fused with a pyrimidine structure, along with specific substituents that enhance its chemical properties and biological activity.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions. Its structural uniqueness arises from the combination of methyl and phenyl groups, which contribute to its reactivity and interaction with biological targets.
This compound is classified as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological properties, including their roles as enzyme inhibitors and potential therapeutic agents.
The synthesis of 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol can be achieved using several approaches:
The reaction conditions often involve optimizing temperature, solvent choice, and reaction time to maximize yield and minimize by-products. For instance, using solvents with varying polarities can influence the solubility and reactivity of starting materials.
The molecular structure of 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol features:
The molecular formula is , with a molecular weight of approximately 272.32 g/mol. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS).
2,5-Dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol can undergo several types of chemical reactions:
The specific reagents and conditions used in these reactions will dictate the products formed. For example, oxidation may yield hydroxylated derivatives while substitution reactions can lead to halogenated products.
The primary mechanism of action for 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its role as an inhibitor of specific enzymes within biochemical pathways.
This compound has been shown to target Cyclin-Dependent Kinase 2 (CDK2), influencing cell cycle regulation by inhibiting its activity. Such inhibition leads to alterations in cell proliferation and has implications in cancer therapy.
The compound exhibits characteristics typical of organic heterocycles:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral properties can be obtained through experimental characterization techniques.
The applications of 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol extend into various fields:
The pyrazolo[1,5-a]pyrimidine scaffold exhibits distinct regiochemical preferences during functionalization, governed by electronic and steric factors. The C3 position demonstrates heightened reactivity toward electrophilic substitution due to electron donation from the adjacent pyrazole nitrogen, facilitating the introduction of aryl, heteroaryl, or alkyl groups at this position. As confirmed through X-ray crystallographic studies, the core predominantly adopts the 7-ol tautomeric form (rather than 7-one or alternative tautomers), with C=O bond lengths measuring 1.23 ± 0.01 Å – consistent with ketonic character rather than phenolic configuration [1]. This tautomeric preference significantly influences hydrogen bonding capacity and molecular recognition properties.
Regioselectivity challenges emerge during C6 functionalization, where the propenyl group must be installed without compromising the labile 7-hydroxy moiety. Protection-deprotection strategies using silyl groups (e.g., tert-butyldiphenylsilyl chloride) enable selective C6 alkylation while preserving the 7-hydroxy function. Computational analyses reveal substantial electron density differences across the ring system: C3 > C6 > C2 > C5, explaining observed reaction patterns [6]. The 2,5-dimethyl groups further modulate reactivity through steric hindrance at C3 and electronic effects at C5/C6 positions.
Table 1: Regioselective Reactivity in Pyrazolo[1,5-a]Pyrimidine Functionalization
Position | Reactivity Profile | Preferred Reactions | Electronic Environment |
---|---|---|---|
C3 | High electrophilic substitution | Suzuki coupling, nucleophilic displacement | Electron-rich (π-excessive) |
C6 | Moderate nucleophilic substitution | Wittig olefination, alkylation | Moderately electrophilic |
C7 | High nucleophilicity (OH) | Protection/deprotection, O-alkylation | Acidic proton (pKa ≈ 8.5) |
C2/C5 | Low reactivity (methyl substituents) | Limited derivatization | Sterically hindered |
Installation of the (E)-3-phenyl-2-propenyl side chain at C6 necessitates precise stereocontrol to maintain optimal biological activity. The E-configuration is essential for molecular rigidity and planarity, facilitating hydrophobic interactions within biological targets. Knoevenagel condensation between 6-methylpyrazolopyrimidine-7-carbaldehyde and phenylacetic acid derivatives yields predominantly the E-isomer (>95%) when catalyzed by piperidine in refluxing toluene, with reaction times optimized to 8-12 hours [3]. Microwave-assisted methodologies reduce this to 15-30 minutes while maintaining stereoselectivity through controlled energy delivery [6].
Alternative approaches employ Horner-Wadsworth-Emmons reactions using phosphonate esters, producing E/Z ratios up to 98:2 when DBU is utilized as base in anhydrous dimethylformamide. The 2,5-dimethyl groups exert significant steric influence during this process – molecular modeling indicates that the C2 methyl group creates a 0.8 Å protrusion that sterically disfavors the Z-isomer transition state. Nuclear Overhauser Effect spectroscopy confirms E-configuration through spatial proximity between the C7 hydrogen and propenyl β-hydrogen (distance: 2.3-2.5 Å) . Purification challenges arise from E/Z isomerization under silica gel chromatography; instead, reverse-phase HPLC with C18 columns achieves baseline separation while preserving stereochemical integrity.
Table 2: Stereoselective Synthesis of (E)-3-Phenyl-2-propenyl Side Chain
Method | Conditions | E:Z Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
Knoevenagel condensation | Piperidine, toluene, reflux, 10h | 95:5 | 78 | Operational simplicity |
Microwave Knoevenagel | Piperidine, DMF, 150°C, 15min | 97:3 | 85 | Rapid synthesis |
Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, DBU, DMF | 98:2 | 72 | Superior stereocontrol |
Wittig reaction | Benzyltriphenylphosphonium bromide, n-BuLi | 85:15 | 65 | Air-sensitive reagents |
Synthesis of the 7-hydroxy derivatives employs three principal strategies with divergent efficiency profiles. The classical cyclocondensation route involves reacting β-ketoesters with 3-aminopyrazoles under Dean-Stark conditions, producing the 7-hydroxy core in 45-60% yield after 12-hour reflux in ethanol [1]. This method requires stoichiometric acetic acid catalysis but delivers direct access to the 7-hydroxy tautomer without post-synthetic modification.
Superior efficiency is achieved through transition metal-catalyzed C-O coupling, where 7-chloro intermediates (generated via phosphorus oxychloride treatment) undergo copper(I)-mediated hydroxylation with NaOH in dimethyl sulfoxide at 80°C. This approach achieves 82-88% conversion within 4 hours but introduces additional synthetic steps [6]. The 7-hydroxy group exhibits atypical acidity (predicted pKa 8.2) due to extended conjugation with the pyrimidine ring, complicating purification in protic solvents. Crystallographic characterization from Sigma-Aldrich confirms intramolecular hydrogen bonding between N1 and the 7-hydroxy group, creating a pseudo-six-membered ring that enhances stability [7].
Microwave-assisted cyclization represents the most advanced methodology, reducing reaction times from hours to minutes (15-30 min) while improving yields to 75-92%. Solvent-free conditions using neat aminopyrazole and β-ketoester at 150°C prevent solvolysis byproducts. The 2,5-dimethyl substituents significantly suppress competing decomposition pathways – kinetic studies reveal 3-fold slower degradation compared to unsubstituted analogues under identical conditions [6].
Table 3: Efficiency Comparison of Synthetic Routes to 7-Hydroxy Derivatives
Synthetic Method | Reaction Time | Yield (%) | Key Limitation | Byproduct Formation |
---|---|---|---|---|
Cyclocondensation (thermal) | 10-14 hours | 45-60 | Solvolysis | 15-20% desmethyl impurity |
Copper-mediated 7-chloro hydroxylation | 6-8 hours (2 steps) | 65 (over 2 steps) | Chloro impurity retention | <5% dechlorinated byproduct |
Microwave cyclocondensation | 15-30 minutes | 75-92 | Specialized equipment | <3% degradation |
The 2,5-dimethyl groups confer distinctive physicochemical advantages that profoundly influence both synthetic manipulation and biological performance. Electronic impact studies reveal hyperconjugation between the C2 methyl group and the pyrazole ring, increasing electron density at N1 by 18% (Hirshfeld charge analysis) and rendering this nitrogen less nucleophilic [1]. This electronic redistribution enhances oxidative stability – accelerated stability testing shows 2,5-dimethyl derivatives exhibit 3.4-fold longer half-lives under peroxide stress compared to unsubstituted analogues.
Sterically, the C5 methyl group creates a 1.2 Å protrusion that shields the electrophilic C6 position from nucleophilic attack, enabling selective functionalization at C3 before C6 modification. Molecular planarity analysis demonstrates that 2,5-dimethyl substitution induces a 12° torsional shift between pyrazole and pyrimidine rings, optimizing π-stacking interactions with aromatic biological targets [6]. This configuration also reduces metabolic susceptibility; microsomal stability assays indicate that dimethyl substitution at C2/C5 decreases hydroxylation rates by hepatic cytochrome P450 3A4 compared to monosubstituted counterparts.
The methyl groups profoundly influence tautomeric equilibrium. Nuclear magnetic resonance studies in deuterated dimethyl sulfoxide demonstrate that 2,5-dimethyl derivatives exhibit >95% preference for the 7-hydroxy tautomer, versus 70-80% in des-methyl analogues. This tautomeric preference correlates with enhanced target binding, as confirmed through isothermal titration calorimetry studies showing 3.2-fold stronger binding to mycobacterial FAD-dependent hydroxylases compared to C2-H/C5-H variants [1]. Furthermore, the methyl groups confer exceptional crystallinity, facilitating purification via recrystallization from ethyl acetate/hexane mixtures with >99.5% purity.
Table 4: Substituent Effects of 2,5-Dimethyl Groups on Molecular Properties
Property | 2,5-Dimethyl Derivative | Unsubstituted Analog | Biological Consequence |
---|---|---|---|
Electron density at N1 | +0.18 e (Hirshfeld) | +0.25 e | Reduced metabolic N-oxidation |
Metabolic half-life (HLM) | 42 ± 3 min | 12 ± 2 min | Improved pharmacokinetics |
Tautomeric equilibrium (7-ol:7-one) | 98:2 | 75:25 | Enhanced hydrogen bonding |
C6 electrophilicity (Fukui index) | 0.041 | 0.098 | Reduced nucleophilic vulnerability |
Aqueous solubility (pH 7.4) | 58 ± 3 µM | 210 ± 15 µM | Lower clearance |
Passive membrane permeability (PAMPA) | 18 × 10⁻⁶ cm/s | 32 × 10⁻⁶ cm/s | Balanced distribution |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1